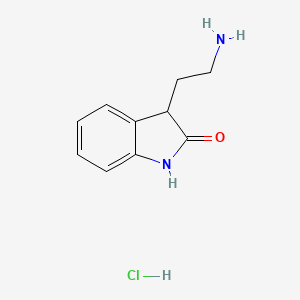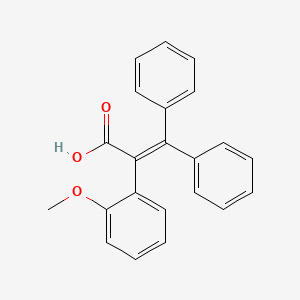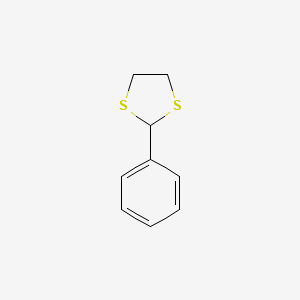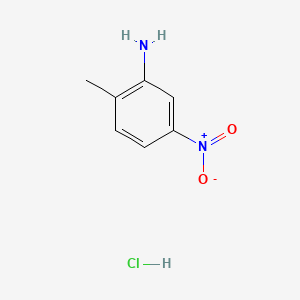
Benzenamine, 2-methyl-5-nitro-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzenamine, 2-methyl-5-nitro-, monohydrochloride is a chemical compound with the molecular formula C7H8N2O2·HCl. It is also known by other names such as 2-Methyl-5-nitroaniline hydrochloride. This compound is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring, along with an amine group (-NH2) that forms a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methyl-5-nitro-, monohydrochloride typically involves the nitration of 2-methylaniline (o-toluidine) followed by the formation of the hydrochloride salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The resulting nitro compound is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反応の分析
Types of Reactions
Benzenamine, 2-methyl-5-nitro-, monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Reduction: 2-Methyl-5-aminoaniline.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
科学的研究の応用
Benzenamine, 2-methyl-5-nitro-, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, 2-methyl-5-nitro-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the formation of adducts or the modulation of enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitroaniline: The free base form without the hydrochloride salt.
2-Methyl-4-nitroaniline: A positional isomer with the nitro group at the 4-position.
2-Methyl-3-nitroaniline: Another positional isomer with the nitro group at the 3-position.
Uniqueness
Benzenamine, 2-methyl-5-nitro-, monohydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
51085-52-0 |
|---|---|
分子式 |
C7H9ClN2O2 |
分子量 |
188.61 g/mol |
IUPAC名 |
(2-methyl-5-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H |
InChIキー |
YTODVWJSAZXJHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N.Cl |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[NH3+].[Cl-] |
Key on ui other cas no. |
51085-52-0 |
ピクトグラム |
Acute Toxic; Health Hazard |
関連するCAS |
99-55-8 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


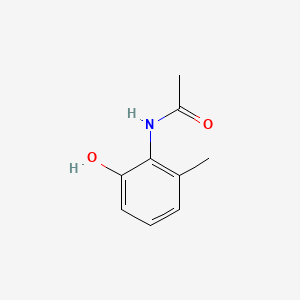
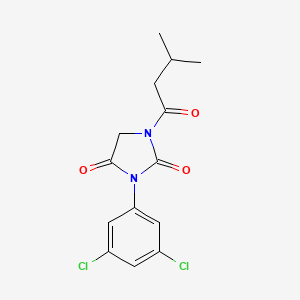
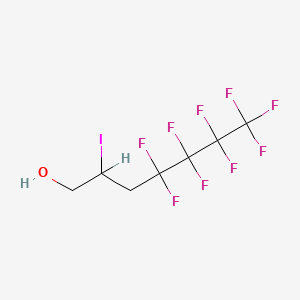
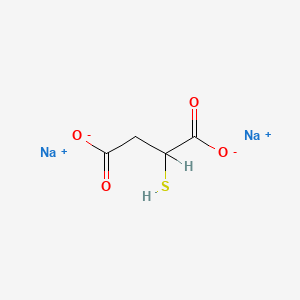
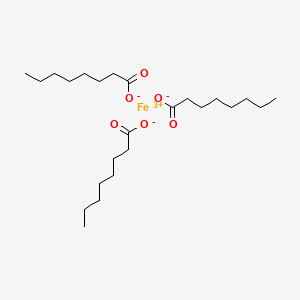
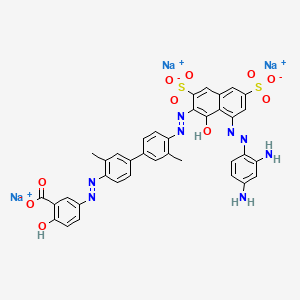
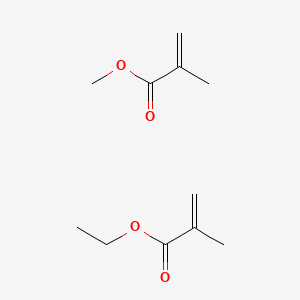
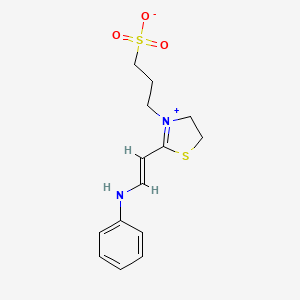
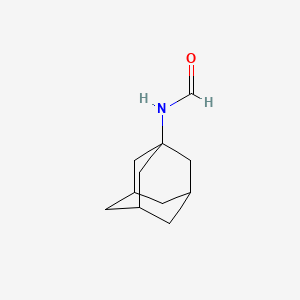
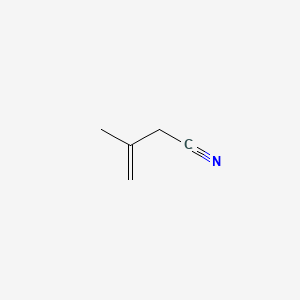
![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)
